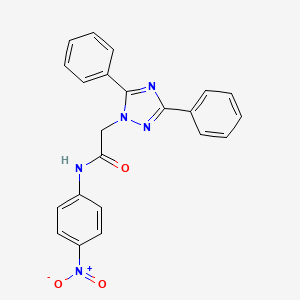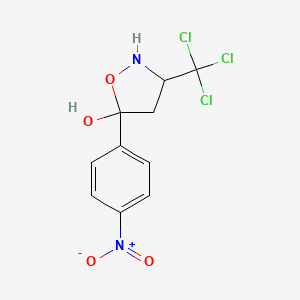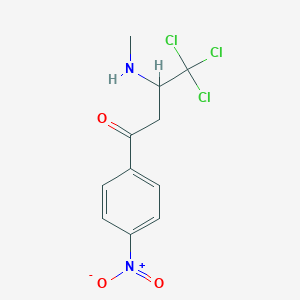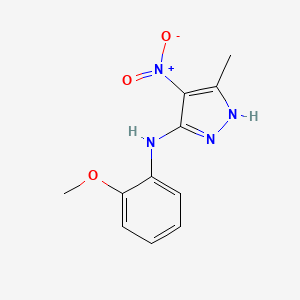
N-methyl-N-phenyl-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine
Overview
Description
“N-methyl-N-phenyl-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine” is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-methyl-N-phenyl-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine” typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, with amines.
Substitution Reactions:
N-Methylation and N-Phenylation: The final steps involve the methylation and phenylation of the nitrogen atoms to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using similar synthetic routes, with optimization for yield, purity, and cost-effectiveness. Common techniques include batch and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl groups.
Reduction: Reduction reactions could target the triazine ring or the nitrogen atoms.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, triazine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound might exhibit similar properties, making it a candidate for drug discovery and development.
Medicine
The compound could be explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Triazine derivatives have shown promise in these areas, and this compound might offer similar benefits.
Industry
In industry, triazine compounds are used as intermediates in the production of dyes, resins, and agrochemicals. This compound could find applications in these fields due to its stability and reactivity.
Mechanism of Action
The mechanism of action for “N-methyl-N-phenyl-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist.
Pathway Interference: The compound might interfere with cellular pathways, leading to changes in cell function or signaling.
Comparison with Similar Compounds
Similar Compounds
Melamine: A triazine derivative used in the production of plastics and resins.
Atrazine: A widely used herbicide with a triazine structure.
Cyanuric Chloride: A precursor for the synthesis of various triazine compounds.
Uniqueness
“N-methyl-N-phenyl-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine” is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness can be leveraged for specialized applications in research and industry.
Properties
IUPAC Name |
N-methyl-N-phenyl-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6/c1-24(17-11-5-2-6-12-17)18-21-19(25-13-7-3-8-14-25)23-20(22-18)26-15-9-4-10-16-26/h2,5-6,11-12H,3-4,7-10,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHALAMXNXDHVRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-2-(5-methyl-1H-pyrazol-4-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B3820852.png)


![1-[[4-[(3,5-Diphenyl-1,2,4-triazol-1-yl)methyl]phenyl]methyl]-3,5-diphenyl-1,2,4-triazole](/img/structure/B3820870.png)

![N-(4-chlorophenyl)-N'-[3-(4-nitrophenyl)-3-oxo-1-(trichloromethyl)propyl]urea](/img/structure/B3820880.png)

![[6-(Dimethylamino)-5-nitropyrimidin-4-yl] thiocyanate](/img/structure/B3820889.png)
![N-[(Z)-2-cyano-1-(dimethylamino)-2-nitroethenyl]acetamide](/img/structure/B3820904.png)

![N-methyl-1-(1-methyl-1H-benzimidazol-2-yl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]methanamine](/img/structure/B3820918.png)
![(2-aminophenyl){4,6-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amine](/img/structure/B3820929.png)

![3-ethynyl-N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]benzamide](/img/structure/B3820940.png)
